N-(2-methoxyphenyl)butanamide

Description

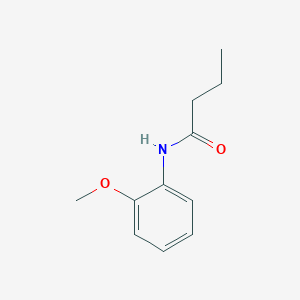

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)butanamide |

InChI |

InChI=1S/C11H15NO2/c1-3-6-11(13)12-9-7-4-5-8-10(9)14-2/h4-5,7-8H,3,6H2,1-2H3,(H,12,13) |

InChI Key |

QVIZZPNBLFFJKG-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC=C1OC |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for N 2 Methoxyphenyl Butanamide

Established Synthetic Pathways to N-(2-methoxyphenyl)butanamide Scaffolds

The creation of the this compound core structure primarily relies on well-established amidation reactions. These methods involve the formation of an amide bond between an amine and a carboxylic acid or its derivatives.

Amidation Reactions and Butyric Acid Derivative Precursors

The fundamental approach to synthesizing this compound involves the reaction of 2-methoxyaniline with a butyric acid derivative. solubilityofthings.com Amides are organic compounds characterized by a carbonyl group bonded to a nitrogen atom. cognitoedu.org The formation of the amide linkage can be accomplished using various activated forms of butyric acid, such as acyl chlorides or anhydrides. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the butyric acid derivative. cognitoedu.org

The reactivity of the carboxylic acid derivative is a crucial factor in the success of the amidation reaction. Generally, the more acidic the corresponding HX acid (where X is the leaving group), the more reactive the RCOX derivative is towards amide formation. libretexts.org Therefore, acid chlorides and anhydrides are highly effective for this transformation. libretexts.org

For instance, the reaction can be carried out by treating 2-methoxyaniline with butyryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Optimization of Reaction Conditions and Catalyst Selection

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst.

Various catalysts can be employed to facilitate the amidation reaction. For direct amidation between a carboxylic acid and an amine, which is often a more challenging transformation, catalysts are typically required. researchgate.net Lewis acids such as iron(III) chloride (FeCl₃) have been shown to be effective in promoting amidation reactions. researchgate.netrsc.org The optimization of catalyst loading is crucial; for example, in some iron-catalyzed amidations, a specific molar percentage of the catalyst yields the best results. rsc.org

The choice of solvent can also significantly impact the reaction outcome. Solvents like toluene (B28343) or diethyl carbonate (DEC) have been utilized in amidation reactions. researchgate.netrsc.org In some cases, conducting the reaction under neat (solvent-free) conditions can be advantageous, aligning with green chemistry principles. researchgate.netgoogle.com

Temperature is another critical variable. While some amidation reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. rsc.orgmdpi.com For instance, a study on direct amidation found that increasing the temperature from ambient to 150°C significantly increased the amide yield. researchgate.net

The table below summarizes the optimization of various parameters in amidation reactions.

| Parameter | Variation | Observation |

| Catalyst | FeCl₃, Fe(acac)₃, TiCp₂Cl₂ | Lewis acids can effectively catalyze direct amidation. researchgate.netrsc.org |

| Solvent | Toluene, Diethyl Carbonate (DEC), Solvent-free | Solvent choice impacts yield; solvent-free conditions can be a green alternative. researchgate.netrsc.orgresearchgate.netgoogle.com |

| Temperature | Room Temperature to 150°C | Higher temperatures can significantly increase reaction yields. rsc.orgresearchgate.net |

| Base | K₂CO₃, NaH | The choice of base can influence the reaction's efficiency. researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. mdpi.com These principles focus on aspects such as atom economy, the use of safer solvents, energy efficiency, and the reduction of derivatives. acs.org

In the context of this compound synthesis, several green approaches can be considered. One key strategy is the use of solvent-free reaction conditions, which eliminates the use of potentially toxic organic solvents and simplifies product purification. google.commdpi.com A patented method describes the preparation of N-aryl amides, including derivatives of 2-methoxyaniline, under solvent-free and catalyst-free conditions by reacting a substituted Michaelis acid with an arylamine. google.com This approach boasts high yields and avoids the generation of waste from solvents and catalysts. google.com

Another green strategy involves the use of biocatalysts, such as enzymes. Lipases, for example, can catalyze amidation reactions under mild conditions and often with high selectivity, reducing the need for protecting groups. acs.orgnih.govnih.gov The use of enzymes aligns with the principle of using renewable feedstocks and reducing energy consumption as these reactions often proceed at ambient temperatures. acs.org

The concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is also a central tenet of green chemistry. acs.org Synthetic routes that proceed via addition reactions or use catalytic reagents are generally preferred over stoichiometric reactions that generate significant waste.

Multi-Step Synthesis of this compound Derivatives

The this compound scaffold can serve as a starting point for the synthesis of more complex derivatives with potential applications in various fields. smolecule.comresearchgate.net These multi-step syntheses often involve sequential reactions to introduce additional functional groups or build more elaborate molecular architectures.

For example, a multi-step synthesis could begin with the formation of the core this compound structure, followed by further chemical transformations. Research has shown the synthesis of various butanamide derivatives through multi-step processes. researchgate.netbioline.org.br One such process involves the initial synthesis of a core structure, which is then subjected to further reactions like electrophilic substitution to yield the final target molecules. bioline.org.br

Another example involves the synthesis of complex molecules where a butanamide moiety is introduced as part of a larger synthetic sequence. smolecule.com For instance, the synthesis of N-(2-methoxyphenyl)-2-[(5-methyl-5H- smolecule.combeilstein-journals.orgtriazino[5,6-b]indol-3-yl)sulfanyl]butanamide involves the initial formation of a triazinoindole core, followed by sulfanylation and finally amidation with a derivative of 2-methoxyaniline to form the butanamide product. smolecule.com

These multi-step syntheses highlight the versatility of the this compound structure as a building block in organic synthesis.

Advanced Spectroscopic and Structural Characterization of N 2 Methoxyphenyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds, providing information about the chemical environment of individual atoms. For N-(2-methoxyphenyl)butanamide, both ¹H and ¹³C NMR spectroscopy are employed to elucidate its complete structure.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons of the 2-methoxyphenyl group typically appear as a complex multiplet in the downfield region of the spectrum. The proton of the amide (N-H) group gives a broad singlet, and its chemical shift can be concentration-dependent. The methoxy (B1213986) group (-OCH₃) protons resonate as a sharp singlet. The protons of the butanamide chain show distinct multiplicities and chemical shifts based on their proximity to the carbonyl and amide groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom. The carbonyl carbon of the amide group appears at a characteristic downfield chemical shift. The carbons of the aromatic ring are observed in the aromatic region, with the carbon attached to the methoxy group showing a specific chemical shift. The aliphatic carbons of the butanamide chain and the methoxy carbon appear in the upfield region of the spectrum.

| ¹H NMR Data for this compound Derivatives | |

| Assignment | Chemical Shift (δ) in ppm |

| Aromatic protons | 8.33-6.85 (multiplet) rsc.org |

| Amide proton (NH) | 8.16 (singlet) rsc.org |

| Methine proton (CH) | 4.30-4.26 (multiplet) rsc.org |

| Methoxy protons (OCH₃) | 3.86 (singlet) |

| Methylene (B1212753) protons (CH₂) | 2.53-2.49 (doublet of doublets) rsc.org |

| Methyl protons (CH₃) | 1.27 (doublet) rsc.org |

| ¹³C NMR Data for this compound Derivatives | |

| Assignment | Chemical Shift (δ) in ppm |

| Carbonyl carbon (C=O) | 170.6 rsc.org |

| Aromatic carbons | 147.8, 127.3, 123.7, 121.1, 120.0, 109.9 rsc.org |

| Methine carbon (CH) | 64.9 rsc.org |

| Methoxy carbon (OCH₃) | 55.4 rsc.org |

| Methylene carbon (CH₂) | 46.1 rsc.org |

| Methyl carbon (CH₃) | 22.0 rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. solubilityofthings.com A strong absorption band is typically observed for the C=O (carbonyl) stretching of the amide group. The N-H stretching vibration of the secondary amide appears as a distinct band. The C-N stretching of the amide group is also observable. Furthermore, the spectrum shows bands corresponding to the aromatic C-H stretching and the C=C stretching of the phenyl ring. The presence of the methoxy group is confirmed by the C-O stretching vibrations.

| IR Absorption Data for this compound Derivatives | |

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3218 beilstein-journals.org |

| C-H Stretch (Aromatic) | 3003 beilstein-journals.org |

| C-H Stretch (Aliphatic) | 2925 beilstein-journals.org |

| C=O Stretch (Amide I) | 1646 beilstein-journals.org |

| N-H Bend (Amide II) | 1601 beilstein-journals.org |

| C-O Stretch (Methoxy) | Not specified in provided results |

| Aromatic C=C Bending | Not specified in provided results |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. solubilityofthings.com For this compound, MS is used to determine its molecular weight and to study its fragmentation pattern, which provides valuable structural information. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation of this compound under electron ionization (EI) typically involves cleavage of the amide bond and the butanamide chain. Common fragmentation patterns include the loss of the butanoyl group to form the 2-methoxyaniline fragment and cleavage adjacent to the carbonyl group. libretexts.org

| Mass Spectrometry Data for this compound Derivatives | |

| Technique | Key Findings |

| Molecular Ion (M+) | The molecular ion peak confirms the molecular weight of the compound. |

| Fragmentation Pattern | Characteristic fragments arise from cleavage of the amide bond and the aliphatic chain, providing structural confirmation. researchgate.net |

X-ray Crystallography and Single-Crystal Structure Determination

Chiral Chromatography for Enantiomeric Resolution and Purity Assessment

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example by substitution on the butanamide chain, chiral chromatography would be essential for separating the resulting enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This allows for the determination of the enantiomeric purity of a sample, which is crucial in fields such as pharmaceutical chemistry where the biological activity of enantiomers can differ significantly. A validated chiral HPLC method would be developed to quantify the enantiomeric excess (ee) of a chiral derivative of this compound. researchgate.net

Theoretical and Computational Investigations of N 2 Methoxyphenyl Butanamide

Quantum Chemical Calculations of Molecular Structures and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of N-(2-methoxyphenyl)butanamide and its derivatives. For instance, studies on related compounds like 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide, have been performed using the B3LYP/6-31+G(d) level of theory to determine their most stable structures. jst.vnhust.edu.vn Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional geometry.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also determined through these computational methods. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. jst.vn For example, in a study of a related pigment, the HOMO was identified as the 46th orbital and the LUMO as the 47th, with an energy gap of 0.067815 atomic units. jst.vn These findings are valuable for predicting how the molecule will interact with other chemical species.

Conformational Analysis and Intramolecular Interaction Dynamics

The flexibility of the butanamide side chain and the rotational freedom around the amide bond and the methoxy (B1213986) group necessitate a thorough conformational analysis to identify the most stable conformers of this compound. Theoretical calculations are employed to construct a Potential Energy Surface (PES) by systematically varying key dihedral angles. auremn.org.br The minima on this surface correspond to the stable conformations of the molecule.

Intramolecular interactions, such as hydrogen bonding and steric hindrance, play a significant role in determining the preferred conformation. For instance, the methoxy group on the phenyl ring can influence the orientation of the butanamide chain through steric and electronic effects. researchgate.net In related structures, the interplay of different functional groups can lead to specific three-dimensional arrangements that are stabilized by various non-covalent interactions. vulcanchem.com Understanding these dynamics is essential for predicting the molecule's shape and how it might fit into the active site of a biological target.

Molecular Dynamics Simulations and Energy Landscapes

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space and energy landscape of this compound over time. arxiv.org These simulations model the atomic motions of the molecule, providing insights into its flexibility and the transitions between different conformational states. researchgate.net The energy landscape, a multi-dimensional surface representing the potential energy of the system as a function of its atomic coordinates, can reveal the most stable conformations (deep energy wells) and the energy barriers between them. arxiv.orguspex-team.org

By analyzing the trajectory of the molecule during an MD simulation, researchers can understand how it might behave in a biological environment, such as its interaction with a receptor. biorxiv.org For example, MD simulations have been used to analyze the binding stability of ligands to their target proteins. biorxiv.org This information is critical for drug design, as it can help in predicting the binding affinity and residence time of a potential drug molecule.

Computational Studies on N-Acylation Reaction Mechanisms and Transition States

The synthesis of this compound typically involves the N-acylation of 2-methoxyaniline. Computational studies can provide detailed mechanistic insights into this reaction, including the identification of transition states and the calculation of activation energies. scielo.br DFT calculations are often used to model the reaction pathway, from the reactants to the products, through the transition state.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These methods are invaluable in drug discovery for identifying the key structural features responsible for a compound's therapeutic effects.

QSAR models are mathematical equations that relate the biological activity of a set of molecules to their physicochemical properties or structural descriptors. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

Ligand-Based QSAR Approaches (e.g., k-Nearest Neighbor Molecular Field Analysis)

Ligand-based QSAR methods are employed when the three-dimensional structure of the biological target is unknown. ijpsonline.com One such method is the k-Nearest Neighbor (k-NN) Molecular Field Analysis (MFA). wisdomlib.org This technique aligns a set of molecules and calculates their steric and electrostatic fields. scholarsresearchlibrary.com The biological activity is then correlated with these field values using the k-NN statistical method.

In a typical k-NN MFA study, the dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive ability. nih.gov The resulting models can provide insights into the structural requirements for biological activity. For example, contour maps can highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. researchgate.net

Structure-Based Computational Approaches (e.g., Molecular Docking)

When the three-dimensional structure of the biological target is available, structure-based computational approaches like molecular docking can be utilized. ijpsonline.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. vulcanchem.com The results of a docking study can provide valuable information about the binding mode of the ligand and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Molecular docking simulations have been used to study the interaction of butanamide derivatives with various biological targets. researchgate.net For example, docking studies have helped to rationalize the potent inhibitory activity of certain compounds against enzymes like α-glucosidase and α-amylase. evitachem.com The binding energy calculated from docking can be used as a descriptor in QSAR studies to improve the predictive power of the models.

Influence of the Methoxy Group on Electronic and Steric Properties

The presence and position of the methoxy (-OCH₃) group on the phenyl ring of this compound are critical determinants of the molecule's electronic and steric characteristics. Theoretical and computational studies, often performed on this molecule and its analogues, provide significant insights into how this substituent modulates molecular properties such as electron density distribution, reactivity, and spatial conformation. mdpi.com

The methoxy group is widely recognized as an electron-donating group (EDG) through its resonance (or mesomeric) effect, while being weakly electron-withdrawing through its inductive effect. In the case of this compound, the -OCH₃ group at the ortho position significantly increases the electron density on the aromatic ring. This electronic enrichment particularly affects the ortho and para positions relative to the methoxy group, influencing the molecule's reactivity towards electrophiles.

Computational analyses, such as Frontier Molecular Orbital (FMO) theory, are employed to quantify these electronic effects. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. While specific data for this compound is not abundant, studies on closely related compounds containing the N-(2-methoxyphenyl) moiety offer valuable data. For example, quantum chemical calculations on 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide (Pigment P.Y. 74) have been performed to determine its molecular properties. jst.vn

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Pigment Molecule Data obtained for 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide using Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level.

| Molecular Orbital | Energy (a.u.) |

| HOMO (46th Orbital) | Value not specified |

| LUMO (47th Orbital) | Value not specified |

| HOMO-LUMO Energy Gap | 0.067815 |

| Source: JST: Engineering And Technology For Sustainable Development. jst.vn |

Another key aspect of electronic properties is the distribution of atomic charges. Mulliken population analysis, a method used in computational chemistry, helps in understanding the charge distribution across a molecule. jrrset.com Studies on similar structures reveal that oxygen atoms typically carry significant negative charges, while hydrogen atoms are more positive, indicating charge transfer. jrrset.com

Table 2: Mulliken Atomic Charges for Atoms in an Analogous Phenylalkane Structure Data obtained for 1-acetyl-2-(4-ethoxy-3-methoxyphenyl) cyclopropane (B1198618) calculated at the B3LYP/6-311++G(d,p) level. This provides an example of charge distribution in a related system.

| Atom | Charge (e) |

| O(16) | -0.638706 |

| O(17) | -0.569438 |

| H(26) | 0.283561 |

| Source: International Journal of Advanced Research in Science, Communication and Technology. jrrset.com |

Reactivity and Reaction Mechanisms of N 2 Methoxyphenyl Butanamide and Its Derivatives

General Chemical Reactivity: Oxidation, Reduction, and Substitution Pathways

N-(2-methoxyphenyl)butanamide and its derivatives, particularly those with a β-keto group like N-(2-methoxyphenyl)-3-oxobutanamide, exhibit reactivity at several key positions. The primary pathways involve oxidation, reduction, and substitution reactions.

Oxidation: The molecule can undergo oxidation at different sites depending on the reagent and conditions. The β-keto group in derivatives like N-(2-methoxyphenyl)-3-oxobutanamide can be oxidized, potentially leading to quinones or other oxidized products. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are used for such transformations. In more complex derivatives containing sulfur, oxidation can form sulfoxides or sulfones. evitachem.com

Reduction: The carbonyl (oxo) group is susceptible to reduction. Using reducing agents like sodium borohydride, the keto group in N-(2-methoxyphenyl)-3-oxobutanamide can be converted to a secondary alcohol, yielding hydroxyl derivatives. evitachem.com

Substitution: The methoxy (B1213986) group on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. The amide nitrogen can also act as a nucleophile, allowing for substitution reactions with various electrophiles. smolecule.com

| Reaction Type | Functional Group | Potential Reagents | Resulting Structure |

| Oxidation | β-Keto Group | KMnO4, CrO3 | Quinones, other oxidized derivatives |

| Reduction | β-Keto Group | NaBH4 | Secondary alcohol (hydroxyl derivative) |

| Substitution | Methoxy Group | Nucleophiles | Substituted phenyl ring |

| Substitution | Amide Nitrogen | Electrophiles | N-substituted products |

Carbon-Carbon Bond Cleavage Reactions and Mechanistic Elucidation

A significant reaction pathway for derivatives of this compound is the cleavage of carbon-carbon bonds, a transformation that can be induced by specific reagents. Research has demonstrated a novel oxidation of 3-oxo-N-substituted butanamides that results in the cleavage of a C-C bond. beilstein-journals.org

This reaction, mediated by (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a Lewis acid like zinc(II) chloride, transforms 3-oxo-butanamides into 2,2-dihalo-N-phenylacetamides. beilstein-journals.org N-(2-methoxyphenyl)-3-oxobutanamide has been shown to be a suitable substrate for this transformation. beilstein-journals.org

The proposed mechanism for this C-C bond cleavage involves several steps:

Initial halogenation of the active methylene (B1212753) group (C2) of the butanamide substrate. beilstein-journals.org

Complexation of the Lewis acid with the carbonyl oxygen atoms, which increases the nucleophilicity of the methylene carbon and the electrophilicity of the carbonyl carbon. beilstein-journals.org

A subsequent C-C bond cleavage occurs through a retro-Claisen condensation reaction. beilstein-journals.org

Finally, an electrophilic attack by a proton on the resulting carbon-carbon double bond yields the final 2,2-dihalo-N-phenylacetamide product. beilstein-journals.org

This transformation highlights an unconventional reactivity pattern, expanding the synthetic utility of DIB beyond simple oxidation to include C-C bond scission. beilstein-journals.org

Hypervalent Iodine(III)-Induced Transformations

Hypervalent iodine(III) reagents, prized for their low toxicity and reactivity similar to heavy-metal oxidants, have been extensively used to induce novel transformations in butanamide derivatives. beilstein-journals.orgresearchgate.net (Diacetoxyiodo)benzene (DIB) is a prominent reagent in this class. beilstein-journals.orgbeilstein-journals.org

Two distinct DIB-induced reactions have been reported for N-(2-methoxyphenyl)-3-oxobutanamide and related compounds:

Methylene Acetoxylation: In the absence of Lewis acids, DIB can be used to achieve the acetoxylation of the active methylene group in 3-oxo-N-substituted butanamides. beilstein-journals.org The reaction of N-(2-methoxyphenyl)-3-oxobutanamide with DIB yields the corresponding 1-(carbamoyl)-2-oxopropyl acetate (B1210297) derivative in excellent yield. beilstein-journals.org A plausible mechanism suggests an initial attack of the carbamoyl (B1232498) nitrogen or carbonyl oxygen on the iodine(III) center, followed by bond cleavage and nucleophilic attack by the acetate ion to afford the final product. beilstein-journals.org

Oxidative C-C Bond Cleavage: As detailed in the previous section, when a Lewis acid is added to the DIB system, the reaction pathway shifts dramatically from acetoxylation to C-C bond cleavage, producing 2,2-dihalo-N-phenylacetamides. beilstein-journals.org This highlights the tunable reactivity of the hypervalent iodine reagent based on the reaction conditions.

The table below summarizes the outcomes of these hypervalent iodine(III)-induced reactions on N-substituted 3-oxobutanamides.

| Substrate | Reagent System | Transformation | Product Type |

| N-(2-methoxyphenyl)-3-oxobutanamide | DIB | Acetoxylation | 1-(carbamoyl)-2-oxopropyl acetate beilstein-journals.org |

| N-(2-methoxyphenyl)-3-oxobutanamide | DIB, ZnCl2 | C-C Bond Cleavage / Dichlorination | N-(2-methoxyphenyl) dichloroacetamide beilstein-journals.org |

Nucleophilic Acyl Substitution Reactions Involving Amine and Carboxylic Derivatives

Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives, including amides like this compound. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

The amide bond in this compound and its derivatives can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine, which is a classic example of nucleophilic acyl substitution. smolecule.comresearchgate.net The general mechanisms for amide hydrolysis are well-established and can be catalyzed by acid, base, or simply assisted by water at high temperatures. researchgate.net

Furthermore, the nitrogen atom of the amide can act as a nucleophile, participating in substitution reactions with electrophiles. smolecule.com The synthesis of this compound derivatives often relies on this reactivity. For instance, the formation of the amide bond itself is typically achieved through a nucleophilic acyl substitution reaction, such as the reaction between 2-methoxyaniline and an activated carboxylic acid derivative (e.g., an acyl chloride) or through amidation using reagents like diketene.

Acylation and Condensation Reactions at Key Functional Sites

The functional groups within this compound provide sites for acylation and condensation reactions, allowing for the construction of more complex molecular architectures. smolecule.comsolubilityofthings.com

A notable example is the direct acylation of anilide derivatives. A study demonstrated a novel condensation reaction where various anilides can be acylated by carboxylic acids using a system of di-tert-butyl dicarbonate (B1257347) (Boc2O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchmap.jp This method was successfully used to synthesize N-Acetyl-N-(2-methoxyphenyl)-4-phenylbutanamide from 4-phenylbutyric acid and 2-acetanisidine (N-acetyl-2-methoxyaniline), achieving a yield of 87%. researchmap.jp This reaction proceeds by generating a highly reactive mixed anhydride (B1165640) from the carboxylic acid and Boc2O, which then acylates the anilide nitrogen. researchmap.jp

The amide functionality can also participate in various condensation reactions with acids or alcohols, leading to the formation of a diverse range of derivatives. smolecule.com These reactions are crucial for modifying the compound's structure and properties for applications in medicinal chemistry and materials science.

Supramolecular Chemistry and Solid State Forms of N 2 Methoxyphenyl Butanamide

Polymorphism and Crystalline Form Diversity

Polymorphism is the capacity of a solid compound to exist in multiple crystalline forms, each with a unique internal lattice structure. These different forms, or polymorphs, can arise from variations in crystallization conditions and can lead to significant differences in a compound's physicochemical properties. While specific polymorphic studies on N-(2-methoxyphenyl)butanamide are not extensively detailed in the public literature, the phenomenon is well-documented for related molecular structures, such as benzamide, which was the first molecular compound reported to be polymorphic. nih.gov

The potential for polymorphism in this compound is high due to its conformational flexibility, involving the butanamide side chain and the methoxy (B1213986) group. The crystallization process, including factors like solvent choice, temperature, and saturation levels, plays a critical role in determining which polymorph is formed. buap.mxresearchgate.net For instance, different solvents can promote different intermolecular interactions, leading to distinct packing arrangements. researchgate.net The study of related sulfonamide derivatives has shown that even a minor change, like the position of a substituent on the phenyl ring, can result in the crystallization in entirely different space groups. researchgate.net

Table 1: Factors Influencing Polymorph Formation

| Factor | Description | Potential Outcome |

| Solvent | The polarity and hydrogen-bonding capability of the crystallization solvent. | Can lead to different packing motifs or the formation of solvates (where solvent is included in the crystal lattice). researchgate.net |

| Temperature | Affects the kinetics and thermodynamics of nucleation and crystal growth. | Can determine whether a thermodynamically stable or a metastable form crystallizes. researchgate.net |

| Supersaturation | The concentration of the solute above its equilibrium solubility. | High supersaturation can favor the formation of metastable polymorphs. researchgate.net |

| Additives/Impurities | The presence of other molecules. | Can inhibit the growth of one form while promoting another or lead to the formation of solid solutions. nih.gov |

Hydrogen Bonding Networks and Other Intermolecular Interactions in Crystalline States

The crystal structure of this compound is stabilized by a combination of intermolecular forces, with hydrogen bonding being particularly significant. The amide functional group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are key to forming robust supramolecular structures.

In the crystal structures of related anilides and benzamides, a common and predictable interaction is the formation of a hydrogen bond between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule (N—H⋯O). nih.gov This interaction typically leads to the assembly of molecules into one-dimensional chains or dimers. For example, the crystal structure of N-(2-methoxyphenyl)-2-nitrobenzamide is stabilized by such an N—H⋯O hydrogen bond. nih.gov

C—H⋯O Interactions: The oxygen atoms of the carbonyl and methoxy groups can act as acceptors for weak hydrogen bonds from the aromatic and aliphatic C-H groups of adjacent molecules. researchgate.net

π–π Stacking: The aromatic phenyl rings can stack on top of one another, an interaction that helps to stabilize the structure.

Intramolecular Hydrogen Bonds: The specific geometry of the ortho-methoxy group allows for the possibility of an intramolecular hydrogen bond between the amide N-H and the methoxy oxygen, which would influence the molecule's conformation.

The interplay between these varied interactions governs the final three-dimensional architecture of the crystal. Studies on substituted N-phenyl derivatives have shown that the specific combination of N—H⋯O and C—H⋯O hydrogen bonds dictates the resulting crystal symmetry and packing. researchgate.net

Principles of Crystal Engineering for this compound Derivatives

Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. dariobraga.it For derivatives of this compound, these principles can be applied to create new materials with tailored properties.

The amide group serves as a highly reliable "supramolecular synthon"—a robust and predictable structural unit formed by specific intermolecular interactions. The N—H⋯O hydrogen bond is a primary tool for constructing desired supramolecular architectures, such as the chains and tapes commonly seen in amide crystals. uantwerpen.be

Strategies for engineering the crystal structures of this compound derivatives could include:

Modifying Functional Groups: Introducing additional hydrogen bond donors or acceptors to the molecule can create more complex, higher-dimensional networks (e.g., sheets or frameworks) instead of simple chains.

Altering Steric Profile: Changing the size of the alkyl chain (e.g., replacing butanamide with propanamide or pentanamide) or adding substituents to the phenyl ring can alter the steric hindrance and influence the molecular packing.

Co-crystallization: Combining this compound with a second, different molecule (a "co-former") can generate a new co-crystal with a unique structure and properties, held together by intermolecular forces like hydrogen bonds.

By systematically analyzing how changes in molecular structure affect the packing motifs in the solid state, it is possible to engineer crystalline materials with desired properties like improved solubility or stability. uantwerpen.be

Derivatization Strategies and Analogue Design Based on the N 2 Methoxyphenyl Butanamide Scaffold

Systematic Variation of Substituents for Targeted Biological Activity

The systematic variation of substituents on the N-(2-methoxyphenyl)butanamide core is a cornerstone of structure-activity relationship (SAR) studies. nih.gov This approach involves strategically modifying different parts of the molecule, such as the phenyl ring, the butanamide chain, and the terminal groups, to probe for electronic and steric effects that influence biological outcomes. nih.govrsc.org

Research has shown that butanamide derivatives are promising candidates for a range of biological targets, including enzymes like lipoxygenase and histone deacetylase. researchgate.net For instance, the introduction of different aryl groups to the butanamide nitrogen (N-arylation) has led to the development of potent tyrosinase inhibitors. researchgate.net The nature and position of substituents on the N-aryl ring significantly impact the inhibitory activity.

Similarly, modifications on the butanamide side chain have been explored. The parent compound, N-(2-methoxyphenyl)-3-oxobutanamide, is a β-ketoamide derivative that serves as a precursor for more complex molecules with potential antimicrobial, anti-inflammatory, or anticancer effects. The reactivity of the oxo-group allows for various chemical transformations, leading to diverse derivatives. For example, organotin(IV) derivatives based on a related 2-((2-methoxyphenyl)carbamoyl)benzoic acid scaffold have demonstrated significant antibacterial, anticancer, and antileishmanial potentials. researchgate.net The bioactivity of these organotin(IV) compounds was found to be strong in various biological tests. researchgate.net

Table 1: Examples of Substituent Variations and Associated Biological Activities

| Base Scaffold | Substituent/Modification | Resulting Compound Class | Targeted Biological Activity | Reference |

|---|---|---|---|---|

| N-Aryl-butanamide | Varied N-aryl groups | Bi-heterocyclic N-arylated butanamides | Tyrosinase Inhibition | researchgate.net |

| N-(2-methoxyphenyl)-3-oxobutanamide | Core structure | β-ketoamide | Antimicrobial, Anti-inflammatory, Anticancer | |

| 2-((2-methoxyphenyl)carbamoyl)benzoic acid | Addition of Organotin(IV) moieties | Organotin(IV) carboxylate derivatives | Antibacterial, Anticancer, Antileishmanial | researchgate.net |

| 3-oxo-N-(thiazol-2-yl)butanamide | Cyclization with hydroxylamine/aldehydes | Thiazolyl derivatives | COX-1/COX-2 Inhibition | mdpi.com |

Synthesis of Bi-heterocyclic and Hybrid Molecular Systems

A sophisticated strategy in analogue design involves the synthesis of bi-heterocyclic and hybrid molecular systems, where the this compound scaffold is linked to other heterocyclic cores. researchgate.net This approach aims to combine the pharmacophoric features of different molecular entities to create hybrid compounds with potentially synergistic or novel mechanisms of action. farmaciajournal.com Heterocyclic compounds are a major focus for researchers due to their wide range of biological activities. researchgate.netnih.gov

A multi-step convergent strategy has been successfully employed to synthesize novel bi-heterocyclic N-arylated butanamides. researchgate.net For example, a 1,3,4-oxadiazole (B1194373) ring has been incorporated into the butanamide structure, resulting in compounds such as N-(5-chloro-2-methoxyphenyl)-4-(5-substitued-1,3,4-oxadiazol-2-ylthio)butanamide. researchgate.net These hybrid molecules have shown potent inhibition of enzymes like tyrosinase. researchgate.net

Another example involves linking the this compound moiety to a triazinoindole core, creating complex structures like N-(2-methoxyphenyl)-2-[(5-methyl-5H- researchgate.netsmolecule.comtriazino[5,6-b]indol-3-yl)sulfanyl]butanamide. smolecule.com Such complex organic compounds are recognized for their diverse biological activities and potential therapeutic applications. smolecule.com The synthesis of these hybrid systems often involves a diversity-oriented approach, allowing for the creation of structurally diverse libraries of drug-like small molecules. rsc.org

Table 2: Examples of Synthesized Bi-heterocyclic/Hybrid Systems

| Scaffold 1 | Scaffold 2 | Resulting Hybrid System | Synthetic Strategy | Reference |

|---|---|---|---|---|

| N-arylated butanamide | 2-Aminothiazole, 1,3,4-Oxadiazole | 2‐Aminothiazole‐Oxadiazole Bearing N‐Arylated Butanamides | Convergent multi-step synthesis | researchgate.net |

| This compound | Triazinoindole | N-(2-methoxyphenyl)-2-[(5-methyl-5H- researchgate.netsmolecule.comtriazino[5,6-b]indol-3-yl)sulfanyl]butanamide | Combination of moieties | smolecule.com |

| Indole | Phenyltriazole | Indole-(Phenyl)triazole Bi-heterocycles with Propanamides | Sequential conversion and nucleophilic substitution | researchgate.net |

| Hydantoin, 1,3-diketones, Aldehydes | N/A | Indenopyrroloimidazoles, Imidazoindoles, etc. | One-pot, three-component domino protocol | rsc.org |

Strategic Introduction of Azo Groups and Their Mechanistic Implications

The introduction of an azo group (-N=N-) into the this compound scaffold is a strategic modification used to create dyes and pigments, as well as compounds with distinct biological properties. jst.vnjchemrev.com Azo compounds are characterized by the presence of one or more azo groups connecting aromatic systems. jchemrev.commdpi.com

An important example is the pigment 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide (Pigment Yellow 74). jst.vncanada.ca Quantum chemical studies on this molecule have been performed to determine its structural parameters and molecular properties, revealing that the trans-trans structure is the most stable. jst.vn The synthesis of such compounds typically involves a diazotization reaction of a primary aromatic amine, followed by an azo coupling reaction with a suitable coupling component, in this case, N-(2-methoxyphenyl)-3-oxobutanamide. jchemrev.comcanada.caresearchgate.net

The biological activity of azo compounds is often linked to the metabolic cleavage of the azo bond. canada.ca This reductive cleavage can release aromatic amines, which may then undergo further metabolic activation to become biologically active. canada.ca In some cases, however, the presence of a free aromatic amine group on the azo dye structure itself can be directly activated without needing the initial azo bond reduction. canada.ca It is also noted that many azo compounds exist in tautomeric equilibrium with their hydrazone forms, and this can significantly influence their properties and biological profile. canada.caresearchgate.net For instance, some hydrazone derivatives of N-(aryl)-3-oxobutanamides have been investigated as potential HIV integrase inhibitors. researchgate.net

Table 3: Azo-Derivatives of the this compound Scaffold

| Compound Name | Base Scaffold | Key Feature | Mechanistic Insight | Reference |

|---|---|---|---|---|

| 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide | N-(2-methoxyphenyl)-3-oxobutanamide | Azo group linking nitrophenyl and butanamide moieties | Stable trans-trans structure; used as a pigment | jst.vn |

| 8-[2-methoxyphenyl azo]-guanine | 2-methoxyaniline (precursor) | Azo group linking methoxyphenyl and guanine | Prepared from diazonium salt of 2-methoxyaniline | impactfactor.org |

| Hydrazone derivatives of N-(aryl)-3-oxobutanamides | N-(aryl)-3-oxobutanamide | Hydrazone group (related to azo) | Potential for non-genotoxicity compared to azo dyes; HIV integrase inhibition | researchgate.net |

Examination of Linker Length and Compositional Variations in Analogues

In the design of more complex analogues, particularly those involving two distinct binding fragments or a scaffold linked to a functional group, the linker connecting these moieties plays a critical role. nih.gov The length and chemical composition of the linker can dramatically affect the molecule's biophysical and cellular properties, including target binding and cell permeation. nih.gov

This principle is applied in the design of this compound analogues. For instance, in creating dual-target ligands, different opioid scaffolds have been tethered to dopaminergic moieties using linkers of varying lengths. worktribe.com The butanamide chain itself can be considered a linker, and its length and rigidity can be modified. For example, replacing the butanamide with a propanamide or extending it can alter the spatial orientation of the connected functional groups, thereby impacting biological activity. researchgate.net Research into matrine (B1676216) derivatives has also employed the strategy of varying linker chain length to generate a comprehensive library of structural analogues for SAR studies. rsc.org

Biological Research Applications and Mechanistic Insights of N 2 Methoxyphenyl Butanamide Analogues

Comprehensive Enzyme Inhibition Studies

Analogues of N-(2-methoxyphenyl)butanamide have been extensively investigated for their potential to inhibit a diverse array of enzymes, leading to significant insights into their structure-activity relationships and mechanisms of inhibition.

Tyrosinase Inhibition Kinetics and Mechanism

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders. oatext.comnih.gov Analogues of this compound have emerged as promising tyrosinase inhibitors. For instance, a series of 1-pentanoyl-3-arylthioureas were designed and evaluated, where the butanamide (pentanoyl) moiety is connected to a substituted phenyl ring via a thiourea (B124793) linker. One such analogue, 1-Pentanoyl-3-(4-methoxyphenyl)thiourea, demonstrated significant tyrosinase inhibitory activity with an IC50 value of 1.568 µM, which is notably more potent than the standard inhibitor, kojic acid (IC50 = 16.051 µM). mdpi.com

Kinetic analysis of these analogues has provided insights into their mechanism of action. The Lineweaver-Burk plots for 1-Pentanoyl-3-(4-methoxyphenyl)thiourea revealed a non-competitive mode of inhibition, indicating that the inhibitor binds to a site on the enzyme distinct from the active site, forming an enzyme-inhibitor complex. mdpi.com The inhibition constant (Ki) for this compound was calculated to be 1.10 µM. mdpi.com In another study, 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide showed exceptionally potent tyrosinase inhibition with an IC50 of 0.003 µM. wikipedia.org These findings underscore the potential of modifying the butanamide core to develop highly effective tyrosinase inhibitors.

Table 1: Tyrosinase Inhibition by this compound Analogues

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|

| 1-Pentanoyl-3-(4-methoxyphenyl)thiourea | 1.568 ± 0.01 | Non-competitive | 1.10 |

| 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide | 0.003 ± 0.00 | Not specified | Not specified |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.comnih.govCurrent time information in Bangalore, IN. By inhibiting DPP-IV, the levels of these hormones are increased, leading to enhanced insulin (B600854) secretion and improved glycemic control in type 2 diabetes. mdpi.comnih.govCurrent time information in Bangalore, IN. Consequently, DPP-IV inhibitors, known as "gliptins," have become a significant class of oral antidiabetic drugs. researchgate.net

The inhibitors of DPP-IV are structurally diverse, encompassing both peptidomimetic and non-peptidomimetic compounds. nih.gov While specific studies focusing on this compound itself as a DPP-IV inhibitor are not prominent, the butanamide scaffold is present in known DPP-IV inhibitors. For example, (R)-3-amino-N-(1-benzylpiperidin-4-yl)-4-(2,4,5-trifluorophenyl)butanamide is a butanamide derivative investigated for DPP-IV inhibition. mdpi.com The development of various heterocyclic compounds, including those with quinazoline (B50416) and quinoxaline (B1680401) cores, has been a fruitful area of research for novel DPP-IV inhibitors. nih.gov Given the structural variety of active compounds, N-arylbutanamide derivatives represent a potential class of molecules for exploration as DPP-IV inhibitors.

Table 2: Examples of DPP-IV Inhibitors

| Compound | Class | IC50 |

|---|---|---|

| Sitagliptin | β-amino acid derivative | 18 nM |

| Vildagliptin | Cyanopyrrolidine derivative | Not specified |

| Saxagliptin | Cyanopyrrolidine derivative | Not specified |

| Linagliptin | Xanthine derivative | Not specified |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including cancer metastasis and arthritis. chemrxiv.org Analogues of this compound have been identified as inhibitors of MMPs.

One notable example is JNJ0966, chemically known as N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide. Although not a butanamide, its structural similarity highlights the relevance of the N-(2-methoxyphenyl) moiety in targeting MMPs. JNJ0966 was found to selectively bind to proMMP-9 with a dissociation constant (KD) of 5.0 μM and inhibit its activation. nih.gov Another related compound, N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, which features a butanamide chain, emerged as a potent MMP-9 inhibitor with a KD of 320 nM. nih.gov Furthermore, new N-hydroxybutanamide derivatives have been synthesized and shown to inhibit MMP-2, MMP-9, and MMP-14 with IC50 values in the low micromolar range (1–1.5 μM). chemrxiv.org

Table 3: MMP Inhibition by Butanamide Analogues and Related Compounds

| Compound | Target MMP(s) | IC50 / KD |

|---|---|---|

| JNJ0966 | proMMP-9 | KD = 5.0 µM |

| N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide | proMMP-9 | KD = 320 nM |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibitors of this enzyme delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is beneficial for managing type 2 diabetes. Acarbose (B1664774) is a well-known alpha-glucosidase inhibitor used in clinical practice.

Research into this compound analogues has yielded potent alpha-glucosidase inhibitors. A study on benzotriazinone carboxamide derivatives identified N-(2-Methoxyphenyl)-4-(4-oxobenzo nih.govppm.edu.pltriazin-3(4H)-yl)butanamide (compound 14m) as an active compound. ppm.edu.pl Within the same series, compounds 14k and 14l were found to be particularly potent, with IC50 values of 27.13 ± 0.12 μM and 32.14 ± 0.11 μM, respectively. These values indicate a higher potency than the standard drug acarbose (IC50 = 37.38 ± 0.12 μM). ppm.edu.pl Molecular docking studies suggested that these compounds effectively bind within the enzyme's active site. ppm.edu.pl

Table 4: Alpha-Glucosidase Inhibition by Benzotriazinone Carboxamide Derivatives

| Compound | IC50 (µM) |

|---|---|

| 14k | 27.13 ± 0.12 |

| 14l | 32.14 ± 0.11 |

| N-(2-Methoxyphenyl)-4-(4-oxobenzo nih.govppm.edu.pltriazin-3(4H)-yl)butanamide (14m) | Active (specific IC50 not provided) |

Lipoxygenase, Histone Deacetylase, and Urease Inhibition

The butanamide scaffold has proven to be a valuable template for developing inhibitors against a variety of other enzymes, including lipoxygenase, histone deacetylase, and urease.

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are inflammatory mediators. A series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were synthesized and identified as effective lipoxygenase inhibitors. This highlights the potential of this chemical class in developing anti-inflammatory agents.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibitors are being investigated as anti-cancer agents. The N-hydroxybutanamide structure is a key feature in many HDAC inhibitors. For example, (S)-n-hydroxy-2-(2-(4-methoxyphenyl) butanamido)thiazole-5-carboxamide is a novel HDAC inhibitor. Another potent and selective HDAC6 inhibitor, N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide (23bb), exhibited an IC50 of 17 nM.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. It is a virulence factor for several pathogenic bacteria. Butanamide derivatives have been reported as potent urease inhibitors. ppm.edu.pl In a study of pyridylpiperazine hybrid derivatives, the presence of a methoxy (B1213986) group on the phenyl ring, as in N-(2-Methoxyphenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide (5n), was found to influence the inhibitory potential against urease.

Table 5: Inhibition of LOX, HDAC, and Urease by Butanamide Analogues

| Compound Class/Example | Target Enzyme | Key Findings |

|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives | Lipoxygenase | Identified as suitable lipoxygenase inhibitors. |

| N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide (23bb) | Histone Deacetylase 6 (HDAC6) | Potent and selective inhibitor with an IC50 of 17 nM. |

| (S)-n-hydroxy-2-(2-(4-methoxyphenyl) butanamido)thiazole-5-carboxamide | Histone Deacetylase (HDAC) | Novel HDAC inhibitor. |

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that degrade the neurotransmitter acetylcholine. Inhibitors of these enzymes are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Derivatives based on the butanamide structure have been evaluated for their ability to inhibit both AChE and BChE. In a study aimed at developing dual-target inhibitors, various novel compounds were synthesized and tested. Although specific butanamide derivatives were not the most potent in that series, the research demonstrates the applicability of modifying core structures to target cholinesterases. Another study on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives noted their potential as enzyme inhibitors, with related oxadiazole derivatives showing inhibitory activity against both AChE and BChE. For example, certain 1,3,4-oxadiazole-2-thiol (B52307) derivatives showed IC50 values ranging from 11.73 to 27.36 μM for AChE and 21.83 to 39.43 μM for BChE. researchgate.net

Table 6: Cholinesterase Inhibition by Related Oxadiazole Derivatives

| Compound Class | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| 1,3,4-Oxadiazole-2-thiol derivatives | Acetylcholinesterase (AChE) | 11.73 - 27.36 |

Molecular Target Identification and Interaction Mechanisms of this compound Analogues

The biological effects of this compound and its analogues are predicated on their interactions with specific molecular targets within the cell. Research into these interactions has revealed a range of targets, including receptors and ion channels, and has begun to elucidate the mechanisms by which these compounds exert their influence. The interaction with these targets can lead to the modulation of cellular signaling pathways, ultimately resulting in a physiological response.

One notable example involves an analogue, 4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide, which has been identified as a positive allosteric modulator of the Synaptic Vesicle Glycoprotein 2A (SV2A). nih.gov SV2A is a crucial protein in the regulation of neurotransmitter release. nih.gov This modulation occurs not by direct competition with the primary ligand but by binding to a distinct allosteric site on the protein. This binding event alters the conformation of SV2A, leading to a fivefold increase in the binding affinity for its primary ligand, as demonstrated in radioligand binding assays on recombinant SV2A. nih.gov This allosteric mechanism highlights a sophisticated mode of action where the compound acts as a molecular switch to enhance the function of an endogenous or exogenous ligand. nih.govnih.gov

Receptor Modulation and Associated Cellular Signaling Pathways

The modulation of receptors, particularly G protein-coupled receptors (GPCRs), is a key mechanism through which this compound analogues can influence cellular behavior. GPCRs are integral membrane proteins that, upon activation by an external ligand, trigger intracellular signaling cascades, often involving heterotrimeric G proteins. frontiersin.orgwikipedia.org The G protein consists of α and βγ subunits; upon receptor activation, the Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. frontiersin.orgplos.org Both Gα-GTP and the freed Gβγ dimer can then interact with downstream effectors to propagate the signal. frontiersin.org

Analogues of this compound can interfere with this process. For example, in human platelets, the P2Y12 receptor, a Gi-coupled GPCR, is crucial for platelet function. nih.gov The activation of the P2Y12 receptor by agonists like ADP leads to the release of Gβγ subunits, which in turn activate downstream effectors. nih.gov Research has shown that inhibitors of G protein-gated inwardly rectifying potassium (GIRK) channels, which are key effectors in this pathway, can block platelet aggregation mediated by the P2Y12 receptor. nih.gov This indicates that the signaling pathway involves the P2Y12 receptor, the dissociation of G-proteins, and the subsequent modulation of ion channel activity. nih.gov

The interaction of these compounds is not limited to one receptor type. The methoxyphenyl moiety is a common feature in ligands designed for various receptors, including melatonin (B1676174) receptors. researchgate.net For instance, N-{2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl}acetamide has been identified as a melatonin receptor agonist. researchgate.net This suggests that the N-(2-methoxyphenyl) group can serve as a scaffold for developing ligands that target a diverse range of receptors and their associated signaling pathways.

Ion Channel Regulation (e.g., G Protein-Gated Inward Rectifier K+ Channels)

A significant molecular target for the downstream effects of GPCR signaling modulated by this compound analogues are G protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov GIRK channels, also known as Kir3 channels, are a family of ion channels that play a critical role in regulating cellular excitability in tissues such as the heart and the central nervous system. frontiersin.orgwikipedia.orgnih.gov They are considered direct effectors of G proteins. frontiersin.org

Activation of Gi/o-coupled GPCRs releases Gβγ subunits, which directly bind to and open GIRK channels. wikipedia.orgplos.org This opening allows for the efflux of potassium ions, leading to hyperpolarization of the cell membrane and a reduction in cellular excitability. wikipedia.org This entire process is also dependent on the presence of the signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel activation. frontiersin.orgnih.govelifesciences.org Studies have shown that PIP2 binding prepares the channel for activation by Gβγ. elifesciences.org

The functional importance of this pathway has been demonstrated in human platelets, which express GIRK1, GIRK2, and GIRK4 subunits. nih.gov The P2Y12 receptor, upon activation, initiates a signaling cascade that activates these GIRK channels. nih.gov The use of structurally distinct GIRK channel inhibitors was shown to block platelet aggregation induced by P2Y12 receptor agonists. nih.gov Crucially, these inhibitors did not directly antagonize the P2Y12 receptor itself, confirming that their effect was due to the blockade of the downstream GIRK channels. nih.gov This establishes GIRK channels as critical functional effectors in signaling pathways relevant to the actions of butanamide-like compounds. nih.gov

Structure-Activity Relationships Governing Biological Effects

The biological activity of this compound analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies, which involve the systematic modification of different parts of the molecule, are crucial for optimizing potency, selectivity, and pharmacokinetic properties. These studies have revealed key insights into how different functional groups and structural motifs contribute to the biological effects of these compounds.

Analysis of various butanamide derivatives has shown that modifications to the phenyl ring, the butanamide linker, and the terminal functional groups can have profound effects on activity. For example, the electronic properties of substituents on the phenyl ring are important. The methoxy group on the this compound structure is electron-donating, which increases the electron density on the aromatic ring. This contrasts with electron-withdrawing groups like a nitro substituent, which can alter molecular interactions and reactivity.

In a series of 4-(triazolo[4,3-b]pyridazin-3-yl)-N-phenylbutanamide analogues, the position of the methoxy group was found to be critical. vulcanchem.com A methoxy group at the 6-position of the pyridazine (B1198779) ring enhanced metabolic stability, while a 2-methoxy group on the terminal phenyl ring was shown to improve blood-brain barrier permeability. vulcanchem.com Furthermore, the length of the butanamide chain itself is a key determinant of activity; a linear four-carbon spacer was found to maximize target engagement compared to shorter or branched chains. vulcanchem.com

The following table summarizes SAR findings from various studies on related amide structures, highlighting the impact of specific structural modifications.

| Compound Series | Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| 4-(Triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide Analogues | Position of methoxy group on phenyl ring | 2-Methoxy improves blood-brain barrier permeability compared to 4-methoxy analogues. | vulcanchem.com |

| 4-(Triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide Analogues | Butanamide chain length | A 4-carbon linear chain provides optimal target engagement versus shorter chains. | vulcanchem.com |

| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives | Substituent on the phenyl ring | A para-methoxy group was preferred over other substituents for enhancing antiproliferative activity. | nih.gov |

| 2-Phenoxybenzamide Derivatives | Replacement of piperazinyl substituent | Replacing a piperazinyl group with hydrogen or an amino group caused a significant decrease in antiplasmodial activity. | mdpi.com |

| Betulinic Acid Derivatives with Amide Linkers | Linker between triterpenoid (B12794562) and side chain | An amide linker (e.g., via piperazine) is generally more beneficial for anti-HIV activity than an ester linker. | nih.gov |

These examples demonstrate that even subtle changes to the molecular architecture can lead to significant differences in biological outcomes. For instance, in a series of 2-phenoxybenzamides developed for antiplasmodial activity, replacing a key piperazinyl substituent with a simple amino group resulted in a dramatic loss of activity. mdpi.com Similarly, in the development of anti-HIV agents based on betulinic acid, linking side chains via an amide bond was found to be generally superior to an ester linkage. nih.gov These findings underscore the importance of the amide linkage and specific substituents in mediating interactions with biological targets.

Advanced Applications and Future Research Directions

Role as a Key Building Block in Complex Organic Synthesis

N-(2-methoxyphenyl)butanamide, particularly in its β-ketoamide form, N-(2-methoxyphenyl)-3-oxobutanamide, serves as a versatile building block in organic synthesis. It acts as a precursor for constructing more elaborate molecular architectures, finding use in the development of pharmaceuticals and agrochemicals. The compound's structure allows for a variety of chemical transformations:

Oxidation: The molecule can be oxidized to produce corresponding quinones or other oxidized derivatives.

Reduction: The oxo group can be converted into a hydroxyl group through reduction, yielding alcohol derivatives.

Substitution: The methoxy (B1213986) group on the phenyl ring can be substituted with other functional groups via nucleophilic substitution reactions.

This chemical versatility allows chemists to use this compound as a starting point for a range of functionalized derivatives tailored for specific applications.

Potential in Specialty Chemicals and Materials Science

The structural framework of this compound is foundational in the field of specialty chemicals. Its derivatives are integral to the manufacturing of various materials, including dyes, pigments, and polymers. Research suggests its properties may be harnessed to develop novel materials that possess specific, predetermined functionalities. smolecule.com Furthermore, related compounds are being explored for applications in electronic materials, such as those used in batteries and as organic semiconductors. chemscene.com

A significant industrial application of this compound derivatives is in the production of pigments and colorants. The compound N-(2-methoxyphenyl)-3-oxobutanamide, also known as o-acetoacetanisidide, is a key intermediate used as a coupling agent in the synthesis of certain azo pigments.

Notably, it is used to produce Pigment Yellow 73. canada.ca A closely related and well-studied pigment, C.I. Pigment Yellow 74, is chemically known as 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide. jst.vn These monoazo pigments are valued in many sectors for their coloring properties and are used in paints, coatings, and printing inks. canada.ca

Table 1: Pigments Derived from this compound Scaffolds

| Pigment Name | Chemical Name | CAS Number | Application Area |

| Pigment Yellow 73 | Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo- | 13515-40-7 | Colorant in paints, coatings canada.ca |

| Pigment Yellow 74 | Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo- | 6358-31-2 | Dyes, colorants, printing inks, tattoo inks |

| Pigment Yellow 111 | N-(5-Chloro-2-methoxyphenyl)-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide | 15993-42-7 | Dyes, pigment formulations cymitquimica.com |

Emerging Research Avenues for this compound Analogs in Academic Disciplines

The core structure of this compound provides a template for developing novel analogs with potential applications across various scientific fields, especially in medicinal chemistry. By modifying the butanamide backbone or the substituted phenyl ring, researchers are creating new compounds and investigating their biological activities.

Recent studies have explored N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as potent tyrosinase inhibitors, which could serve as therapeutic agents for conditions related to melanogenesis. researchgate.net Other butanamide derivatives have shown promise as potential lipoxygenase inhibitors, histone deacetylase inhibitors, and urease inhibitors. researchgate.net

In the pursuit of drugs that can act on the central nervous system, analogs such as 4-(6-methoxy- vulcanchem.comtriazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide have been designed to improve permeability across the blood-brain barrier. vulcanchem.com Other research focuses on creating complex heterocyclic structures, like 1,2,4-oxadiazole (B8745197) derivatives of the butanamide scaffold, to explore their structure-activity relationships at various neurotransmitter transporters. evitachem.com The development of such analogs highlights the compound's role as a scaffold for discovering molecules with potential therapeutic value.

Table 2: Investigational Analogs of this compound

| Analog Class | Area of Research | Potential Application | Reference |

| N-(5-chloro-2-methoxyphenyl)-4-(1,3,4-oxadiazol-2-ylthio)butanamides | Enzyme Inhibition | Therapeutic agents for melanogenesis (tyrosinase inhibitors) | researchgate.net |

| 4-(6-methoxy- vulcanchem.comtriazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide | Medicinal Chemistry | Improved blood-brain barrier permeability for CNS drugs | vulcanchem.com |

| N-(aryl)butanamide derivatives | Enzyme Inhibition | Lipoxygenase, histone deacetylase, and urease inhibitors | researchgate.net |

| N-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | Neuropharmacology | Exploration of binding affinities at dopamine, serotonin, and norepinephrine (B1679862) transporters | evitachem.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.